molecular formula C19H14NO3P B114822 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 143000-18-4

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Cat. No. B114822
M. Wt: 335.3 g/mol
InChI Key: WTLRPLLZLYJTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, also known as Phoxim, is an organophosphorus insecticide that has been widely used in agriculture. It is a pale yellow crystalline solid that is soluble in water and organic solvents. Phoxim is known for its high toxicity to insects and has been used to control pests in crops such as cotton, rice, and vegetables. In recent years, there has been an increasing interest in the synthesis and application of Phoxim due to its potential as a research tool in scientific studies.

Mechanism Of Action

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide exerts its insecticidal activity by irreversibly inhibiting AChE activity in insects. The inhibition of AChE leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death. The mechanism of action of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in insects is similar to that of nerve agents in humans.

Biochemical And Physiological Effects

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been shown to have a range of biochemical and physiological effects on insects. In addition to its inhibition of AChE activity, 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been shown to disrupt mitochondrial function, inhibit protein synthesis, and induce oxidative stress. These effects can lead to a range of physiological changes in insects, including decreased energy production, impaired immune function, and increased susceptibility to disease.

Advantages And Limitations For Lab Experiments

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several advantages as a research tool in scientific studies. It is a potent inhibitor of AChE activity and has been shown to have similar effects to nerve agents in humans. Additionally, 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide is relatively inexpensive and easy to synthesize, making it more accessible to researchers. However, there are also limitations to the use of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in lab experiments. Its high toxicity makes it difficult to handle safely, and there are concerns about its potential environmental impact. Additionally, the use of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide in lab experiments requires careful consideration of ethical issues related to animal testing.

Future Directions

There are several potential future directions for research on 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide. One area of interest is the development of new treatments for nerve agent poisoning. 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used as a model compound to study the effects of AChE inhibition on the nervous system, and this research could lead to the development of new drugs to treat nerve agent exposure. Another area of interest is the development of new insecticides that are less toxic and have lower environmental impact than 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide. Research on the biochemical and physiological effects of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide could provide insights into the development of new insecticides that are more targeted and less harmful to the environment. Finally, there is potential for research on the use of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide as a tool for studying the effects of AChE inhibition on human health. While the toxicity of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide makes it unsuitable for use in humans, it could be used as a model compound to study the effects of AChE inhibition on the nervous system and to develop new treatments for diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves the reaction between 2-amino-4,5-diphenyl-1,3,2-oxazaphosphorinane and hydrogen peroxide in the presence of a catalyst. The reaction is carried out in an organic solvent such as chloroform or dichloromethane and is typically conducted under reflux conditions. The resulting product is then purified by recrystallization to obtain the final product.

Scientific Research Applications

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used as a research tool in various scientific studies due to its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. Inhibition of AChE activity can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death. 2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide has been used to study the effects of AChE inhibition on the nervous system and to investigate potential treatments for nerve agent poisoning.

properties

CAS RN

143000-18-4

Product Name

2,3-Diphenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Molecular Formula

C19H14NO3P

Molecular Weight

335.3 g/mol

IUPAC Name

2-oxo-2,3-diphenyl-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C19H14NO3P/c21-19-17-13-7-8-14-18(17)23-24(22,16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h1-14H

InChI Key

WTLRPLLZLYJTIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)C4=CC=CC=C4

synonyms

9-oxo-8,9-diphenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3, 5-trien-7-one

Origin of Product

United States

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